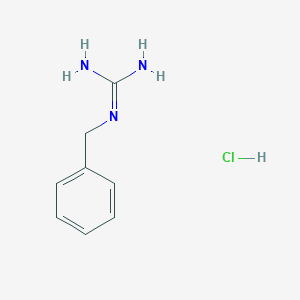
1-Benzylguanidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 1-benzylguanidine involves various chemical reactions, showcasing the versatility and complexity of approaches in obtaining these compounds. For instance, an eco-friendly protocol for synthesizing thiourea derivatives, including 1-benzoyl-3-benzylguanidine, employs dry media conditions and microwave irradiation, emphasizing the advancement towards more sustainable chemical processes (Marquez et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-phenyl-2-nitroguanidine, reveals insights into the nonplanar arrangements and intermolecular interactions that might be present in 1-benzylguanidine hydrochloride. These structural analyses provide a foundation for understanding the chemical behavior and reactivity of these molecules (Astakhov et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving guanidine derivatives highlight the reactivity and potential applications of this compound. For example, the base-catalyzed condensation reactions of benzil with dialkylguanidine demonstrate the compound's utility in synthesizing imidazoline derivatives, contributing to our understanding of its chemical properties (Furukawa et al., 1972).
Physical Properties Analysis
While direct studies on the physical properties of this compound are scarce, insights can be gleaned from related compounds. The synthesis and characterization processes often reveal critical physical properties such as solubility, melting points, and crystalline structures, which are vital for understanding the applications and handling of these chemicals.
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on similar compounds, emphasizing their reactivity, stability, and interaction with various reagents. For instance, reactions of biguanides and related compounds offer a glimpse into the potential chemical behaviors of this compound, including its reactivity towards electrophiles and nucleophiles (Furukawa et al., 1972).
Wissenschaftliche Forschungsanwendungen
Targeted Drug Delivery
1-Benzylguanidine hydrochloride, as a component of benzylguanidine, has been explored for its potential in targeted drug delivery. Kong, Tang, and Yin (2020) investigated benzylguanidine-conjugated nanocarriers for the targeted delivery of doxorubicin to CXCR 4 positive tumors. The study found that benzylguanidine aided in membrane penetration and enhanced tumor-targeted cellular uptake, suggesting its utility in nanomedicine for cancer treatment (Kong, Tang, & Yin, 2020).
Diagnostic and Therapeutic Agent in Neuroectodermal Tumors
This compound, in its form as meta-iodobenzylguanidine (MIBG), has been used as a diagnostic and therapeutic agent for neuroectodermal tumors. Giammarile et al. (2008) provided guidelines for using 131I-meta-iodobenzylguanidine therapy in treating these tumors, highlighting its application in neuroendocrine system diagnostics and treatment (Giammarile et al., 2008).
Cytotoxic Effects in Tumor Treatment
The cytotoxic properties of MIBG (related to this compound) were examined by Smets, Bout, and Wisse (2004). Their study revealed MIBG's cytotoxic effects in various cell lines and its potential contribution to clinical responses in tumor treatments (Smets, Bout, & Wisse, 2004).
Radiopharmaceutical Applications
This compound derivatives like MIBG have been utilized in radiopharmaceuticals for diagnosing and treating neuroblastoma. Cunningham et al. (1998) explored the cytotoxic efficacy of radiolabelled benzylguanidine in neuroblastoma cells, suggesting its potential in targeted radiotherapy (Cunningham et al., 1998).
Synthesis and Molecular Recognition
The synthesis and molecular recognition properties of benzylguanidine derivatives have been a subject of research. Gao et al. (2003) synthesized benzylguanidine derivatives and studied their ability for selective molecular recognition in aqueous solutions, indicating potential applications in supramolecular chemistry (Gao, Cai, Qi, & Wang, 2003).
Wirkmechanismus
Target of Action
N-Benzylguanidine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the group of mitochondrial inhibitors . It has also been shown to inhibit the activity of integrin receptors . .
Mode of Action
Given its classification as a mitochondrial inhibitor, it is likely that it interferes with the normal function of mitochondria, which are essential for energy production in cells . Its inhibitory effect on integrin receptors suggests it may also impact cell adhesion, migration, and other cellular processes .
Biochemical Pathways
As a mitochondrial inhibitor, it could potentially disrupt pathways related to energy production, such as oxidative phosphorylation . Its impact on integrin receptors could also affect various signaling pathways involved in cell growth, survival, and differentiation .
Result of Action
Given its role as a mitochondrial inhibitor, it could potentially lead to decreased energy production in cells, which could affect numerous cellular functions . Its inhibitory effect on integrin receptors could impact cell adhesion and migration .
Safety and Hazards
1-Benzylguanidine hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may cause drowsiness or dizziness. It is harmful if swallowed or if inhaled .
Eigenschaften
IUPAC Name |
2-benzylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLZDSZLBOVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197-49-5 | |
| Record name | Guanidine, N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



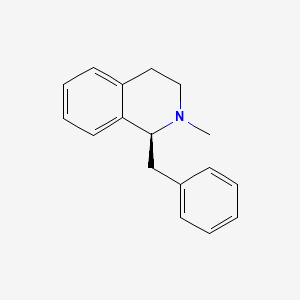

![[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)
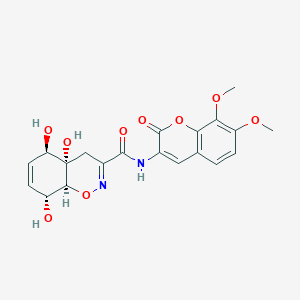
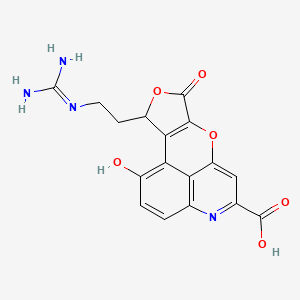
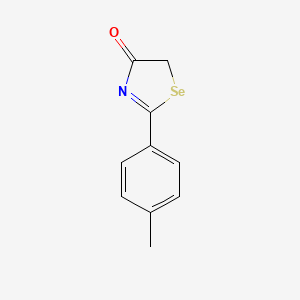
![(3R,4S)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1250690.png)
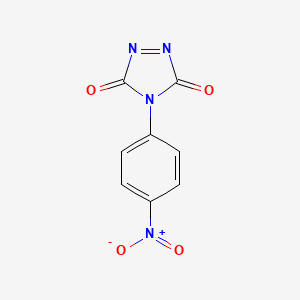
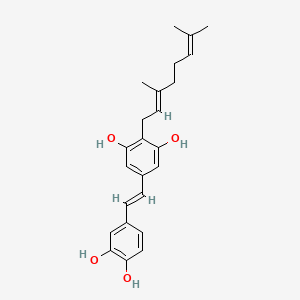


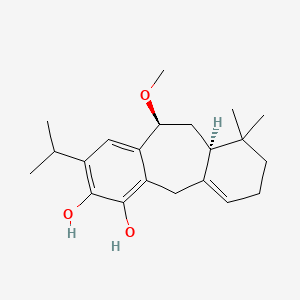
![(4S,6S,8E,10S,12S,14E,16E,18E,20E,30S,32S,34E,36S,38S,40E,42E,44E,46E)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione](/img/structure/B1250700.png)
